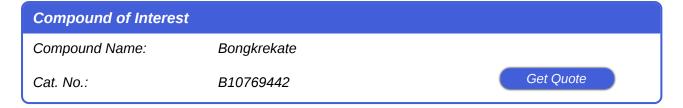


Application Notes & Protocols: Detection of Bongkrekic Acid Isomers in Biological Samples

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid (BKA) is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] Contamination of food products, particularly fermented coconut or corn-based items, can lead to severe foodborne illness with high mortality rates.[1][2] BKA and its isomers, such as isobongkrekic acid (iBKA) and the more recently identified iBKA-neo, exert their toxicity by inhibiting the mitochondrial adenine nucleotide translocase (ANT).[3][4] This inhibition blocks the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane, leading to a rapid depletion of cellular energy and multi-organ failure.[2][5] Given the severity of BKA poisoning and the potential for varied toxicity among its isomers, sensitive and specific analytical methods for their detection in biological samples are crucial for clinical diagnosis, toxicological studies, and forensic investigations.[4][6]

These application notes provide detailed protocols for the extraction and quantification of bongkrekic acid and its isomers from biological matrices using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and specific analytical technique.[4][6][7]

Quantitative Data Summary



The following tables summarize the quantitative performance of various UHPLC-MS/MS methods for the detection of bongkrekic acid and its isomers in biological and food matrices.

Table 1: Method Performance for Bongkrekic Acid (BKA) in Biological Samples

Matrix	Linearity Range (ng/mL)	LOQ (ng/mL)	Recovery (%)	Reference
Plasma	2 - 100	2.0	83.7 - 112.0	[8]
Plasma	2.5 - 500	2.5	Not Reported	[6]
Urine	2.5 - 500	2.5	Not Reported	[6]

Table 2: Method Performance for Bongkrekic Acid Isomers in Food Matrices

Analyte	Matrix	Linearity Range (µg/kg)	LOQ (µg/kg)	Recovery (%)	Reference
BKA, iBKA, iBKA-neo	Multiple Foods	0.25 - 500	0.25	82.32 - 114.84	[4][9]
BKA, iBKA	Fermented Dairy	1 - 200 (ng/mL)	0.075 (BKA), 0.11 (iBKA)	90.8 - 106	[10]

Experimental Protocols

Protocol 1: Extraction and Analysis of Bongkrekic Acid from Plasma and Urine

This protocol is adapted from a validated UHPLC-MS/MS method for the determination of BKA in human biofluids.[6]

- 1. Sample Preparation
- Plasma:



- \circ To 50 μL of plasma in a microcentrifuge tube, add 50 μL of an internal standard (IS) solution (e.g., 13 C₂₈-BKA at 50 ng/mL).
- Add 150 μL of acetonitrile for protein precipitation.
- Vortex mix thoroughly.
- Centrifuge at 10,000 x g for 15 minutes.
- $\circ~$ Transfer 100 μL of the supernatant to a new tube and dilute with 100 μL of deionized water.
- Transfer the final extract to an autosampler vial for UHPLC-MS/MS analysis.
- Urine:
 - To 20 μL of urine in a microcentrifuge tube, add 20 μL of the IS solution (50 ng/mL).
 - Add 160 μL of 50% methanol.
 - Vortex mix thoroughly.
 - Centrifuge at 10,000 x g for 15 minutes.
 - Transfer the clear supernatant to an autosampler vial for UHPLC-MS/MS analysis.
- 2. UHPLC-MS/MS Conditions
- Chromatographic Column: Hypersil Gold C18 column (50 mm × 2.1 mm, 1.8 μm) or equivalent.[6]
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient Elution:



o 0-1 min: 20% B

1-8 min: 20-95% B

o 8-12 min: 95% B

Followed by a 3-minute re-equilibration at initial conditions.

Flow Rate: 0.3 mL/min

Injection Volume: 5 μL[6]

- Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative mode.
- MRM Transitions:
 - BKA: Precursor ion (m/z) 485.3 → Product ion (m/z) 441.2 (quantifier)
 - Additional transitions can be monitored for confirmation.

Protocol 2: Extraction and Analysis of Bongkrekic Acid Isomers from Food Matrices

This protocol is based on a method developed for the simultaneous detection of BKA, iBKA, and iBKA-neo.[4][7]

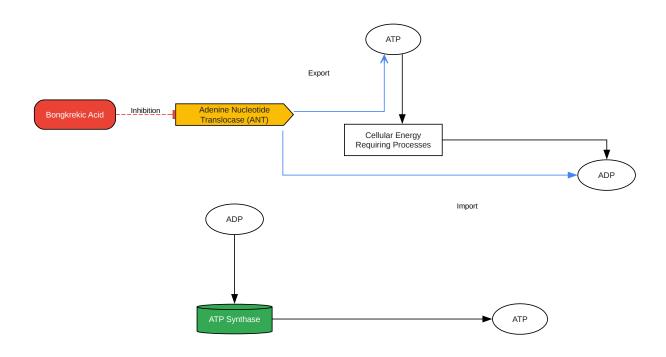
- 1. Sample Preparation
- Homogenize 5 g of the food sample with 20 mL of an extraction solvent (e.g., 80:20 methanol/water with 1% ammonia or 5% acetic acid in acetonitrile).
- Sonicate for 30 minutes.
- Centrifuge and collect the supernatant.
- The extract can be further cleaned up using solid-phase extraction (SPE) with a WAX column for improved purity.[7]



- Evaporate the solvent and reconstitute the residue in a suitable solvent for UHPLC-MS/MS analysis.
- 2. UHPLC-MS/MS Conditions
- Chromatographic Column: ACQUITY UPLC BEH C18 column (100 mm \times 2.1 mm, 1.7 μ m). [7]
- Mobile Phase:
 - A: Water with 0.1% formic acid and 2 mmol/L ammonium formate
 - B: 95% acetonitrile with 0.1% formic acid and 2 mmol/L ammonium formate[7]
- Gradient Elution: A gradient optimized to separate the isomers within a 15-minute run time.
 [9]
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Mass Spectrometry: Triple quadrupole mass spectrometer in MRM mode. Both positive and negative ESI modes can be utilized, with ammonium positive adduct ions showing higher sensitivity for all isomers.[4][7]
- MRM Transitions: Specific precursor-product ion transitions for BKA, iBKA, and iBKA-neo should be optimized. Distinct ion ratios can be used for preliminary screening to differentiate between isomers.[4]

Visualizations

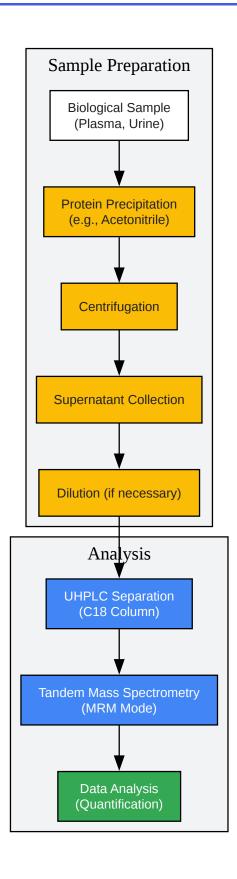




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Caption: Mechanism of Bongkrekic Acid Toxicity.





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Caption: Experimental Workflow for BKA Detection.



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